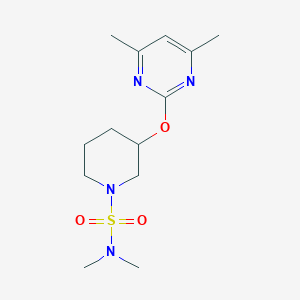

3-((4,6-二甲基嘧啶-2-基)氧基)-N,N-二甲基哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidin-2-yl compounds are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are known to exhibit a wide range of pharmacological activities and are used in the design of various heterocyclic compounds with potential biological activities .

Synthesis Analysis

The synthesis of pyrimidin-2-yl compounds often involves the reaction of amidines with ketones . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidin-2-yl compounds can be elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .

Chemical Reactions Analysis

Pyrimidin-2-yl compounds can undergo various chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the melting point can be determined experimentally . The solubility of a compound can be predicted based on its structure and the presence of functional groups .

科学研究应用

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate . This synthesis was carried out under microwave irradiation .

Antioxidant Properties

N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which share a similar structure with the compound, have been synthesized and studied for their antioxidant properties. They have shown potential in protecting human lens epithelial and retinal pigmented epithelial cells against oxidative stress-induced damage.

pH-Sensing Application

The compound has been used in the design of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives, which are atypical AIE chromophores . These chromophores can be easily and reversibly protonated at the site of the nitrogen atoms, causing dramatic color changes . This opens up the potential avenues of developing novel colorimetric pH sensors and logic gates for specific applications .

Biological Activities

Pyrimidine derivatives, such as the compound, have been reported to exhibit various pharmacological activities . These include analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitory activities .

Solid-State Fluorescence Emission

The compound, when used in the synthesis of D–π–A compounds, exhibits obvious solid-state fluorescence emission due to their twisted geometries . This property is due to the different molecular conformations in various solvents .

Tuning Photophysical Properties

The compound can be used to effectively tune the photophysical properties of AIE chromophores . This is achieved by rational molecular design, which involves different push–pull electronic effects of substituents on the pyrimidine moiety .

作用机制

While the specific mechanism of action for “3-((4,6-dimethylpyrimidin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide” is not known, similar compounds have been shown to exhibit anticancer properties. For example, certain 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties by inhibiting Aurora kinase A .

安全和危害

未来方向

属性

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-10-8-11(2)15-13(14-10)20-12-6-5-7-17(9-12)21(18,19)16(3)4/h8,12H,5-7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHOTAXOPNFJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2819674.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2819679.png)

![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)

![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819688.png)

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2819692.png)

![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)

![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)

![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)